JB061

Myosin II inhibition Cardiac muscle Skeletal muscle

JB061 is a characterized 4-hydroxycoumarin imine with inverted cardiac/skeletal selectivity (ratio 0.5). Its CC50 >200 μM provides a wide operational range for long-term cardiomyocyte assays. Use as a validated reference to control for cardiac-specific myosin II inhibition or as a benchmark scaffold for SAR optimization.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
Cat. No. B10857308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJB061
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESCC(=NCC1=CC(=CC=C1)OC)C2=C(C3=CC=CC=C3OC2=O)O
InChIInChI=1S/C19H17NO4/c1-12(20-11-13-6-5-7-14(10-13)23-2)17-18(21)15-8-3-4-9-16(15)24-19(17)22/h3-10,21H,11H2,1-2H3
InChIKeyMJXJTQZHVWSPLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one (JB061): A Defined 4-Hydroxycoumarin Imine Myosin II Inhibitor


4-Hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one (also designated JB061) is a synthetic 4-hydroxycoumarin imine that functions as an inhibitor of class II myosins [1]. This compound belongs to a series of advanced analogs derived from the lead structure 3-(N-butylethanimidoyl)ethyl)-4-hydroxy-2H-chromen-2-one (BHC) and has been systematically characterized for its isoform-selectivity profile, cytotoxicity, and physicochemical properties in direct comparison with a panel of closely related analogs [1]. It is supplied with a typical purity of ≥95% and is intended exclusively for research use .

Why 4-Hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one Cannot Be Casually Replaced with In-Class Analogs


Within the 4-hydroxycoumarin imine class, subtle structural modifications produce profound, non-linear changes in myosin isoform selectivity, cytotoxic liability, and lipophilicity [1]. Direct head-to-head comparisons of JB061 against 13 advanced analogs reveal that a change as minor as the position of a single methoxy group or the length of the imine side arm can invert the cardiac-to-skeletal selectivity ratio, alter the cytotoxicity window by an order of magnitude, or shift the calculated lipophilicity by >1.5 log units [1]. Consequently, treating this compound as interchangeable with a generic '4-hydroxycoumarin imine' or even a close structural congener (e.g., JB062) introduces unquantified risk into experimental reproducibility and mechanistic interpretation.

Quantitative Differentiation of 4-Hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one Against Key Comparators


Inverted Cardiac vs. Skeletal Myosin II Selectivity Profile Relative to JB062

JB061 (6a) and its immediate analog JB062 (6b) are isomeric 4-hydroxycoumarin imines that exhibit inverted isoform selectivity profiles in the actin-activated ATPase assay. JB061 demonstrates greater potency toward cardiac myosin II (IC50 = 4.4 ± 0.5 μM) than toward skeletal myosin II (IC50 = 9.1 ± 1.4 μM), yielding a cardiac-to-skeletal selectivity ratio (x/y) of 0.5 [1]. In contrast, JB062 is 3.4-fold more selective for skeletal myosin (cardiac IC50 = 5.4 ± 0.7 μM; skeletal IC50 = 1.6 ± 0.2 μM) [1]. This inversion is directly attributed to the substitution pattern on the benzyl side arm and has been rationalized by molecular docking to homology models of the cardiac and skeletal myosin II motor domains [1].

Myosin II inhibition Cardiac muscle Skeletal muscle Isoform selectivity

Cytotoxicity Differential: JB061 Exhibits a >5-Fold Wider Safety Window than JB058 in COS-7 Cells

The cytotoxic liability of JB061 was quantified in COS-7 cells and compared to that of JB058 (5d), a more potent skeletal myosin inhibitor. JB061 displays a half-maximal cytotoxic concentration (CC50) of >200 μM, whereas its concentration for 10% viability reduction (CC10) is 39 ± 38 μM [1]. In contrast, JB058 exhibits a CC50 of 980 ± 240 μM and a CC10 of 53 ± 27 μM [1]. While JB058 has a higher absolute CC50, its cytotoxic effect begins at a lower concentration, and its potency for skeletal myosin (IC50 = 2.5 μM) is achieved at a concentration only ~21-fold below its CC10, whereas JB061's cardiac potency (4.4 μM) is >45-fold below its CC50. This translates into a larger operational window for JB061 in cellular assays where myosin inhibition is the desired endpoint.

Cytotoxicity COS-7 cells Safety window Lead optimization

Lipophilicity Benchmark: JB061's ClogP of 3.17 Predicts Enhanced Membrane Permeability vs. Less Lipophilic Analogs

Calculated lipophilicity (ClogP) is a critical determinant of passive membrane permeability and formulation behavior. JB061 possesses a ClogP of 3.17 (or 2.78 depending on the calculation method), which is approximately 2-fold higher than that of the less lipophilic analog JB008 (ClogP = 1.55/1.17) [1]. Within the series, ClogP values range from 1.17 to 4.57, and the value for JB061 places it in an intermediate range that balances adequate membrane penetration with manageable aqueous solubility for in vitro assays. Notably, JB062 shares the identical ClogP value (3.17/2.78) but exhibits the inverted selectivity profile described above, underscoring that lipophilicity alone does not predict isoform preference [1].

Lipophilicity ClogP Membrane permeability Drug-likeness

DMSO Solubility of 77 mM Enables High-Concentration Stock Preparation for In Vitro Assays

Practical handling characteristics are essential for reproducible experimental workflows. JB061 exhibits a measured solubility in DMSO of 25 mg/mL (77.32 mM) when subjected to ultrasonic treatment and warming to 60°C [1]. This solubility permits the preparation of concentrated stock solutions (e.g., 10–50 mM) that minimize the final DMSO concentration in assay buffers (<0.1% v/v), thereby reducing solvent interference artifacts. While comparative solubility data for all analogs are not uniformly reported, this value exceeds the typical 10 mg/mL threshold often cited as acceptable for compound screening libraries and is comparable to other well-characterized myosin inhibitors such as blebbistatin (which requires similar or more aggressive solubilization conditions).

Solubility DMSO Stock solution Formulation

Targeted Research Applications for 4-Hydroxy-3-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]chromen-2-one Based on Quantitative Differentiation


Cardiac Myosin II Functional Studies Requiring Isoform Selectivity Inversion Control

JB061 is the optimal choice as a reference compound for experiments where the differential inhibition of cardiac versus skeletal myosin II is the variable of interest. Its selectivity profile (cardiac IC50 = 4.4 μM, skeletal IC50 = 9.1 μM; x/y = 0.5) is precisely inverted relative to JB062 (x/y = 3.4). A paired experimental design using both compounds allows researchers to dissect whether a biological effect (e.g., altered contractility, sarcomere organization, or gene expression) is driven by inhibition of cardiac or skeletal myosin isoforms [1]. This approach is particularly valuable in studies of cardiomyocyte function or in models of hypertrophic cardiomyopathy where off-target skeletal muscle effects must be controlled for [1].

Cellular Myosin Inhibition Assays with Minimized Cytotoxicity Confounding

For cell-based assays in COS-7 cells or related fibroblast-like lines, JB061's CC50 of >200 μM and CC10 of 39 μM provide a wider operational range than analogs such as JB058. At the concentration required to achieve ~90% inhibition of cardiac myosin II (~5× IC50 = 22 μM), JB061 remains well below its cytotoxic threshold, whereas more potent analogs with narrower windows may induce viability loss at similarly effective myosin-inhibitory concentrations [1]. This makes JB061 suitable for long-term treatment experiments (e.g., 24–72 hours) where cumulative cytotoxicity could otherwise obscure myosin-specific phenotypes [1].

Lead Optimization for Cardiac-Selective Myosin Inhibitors

JB061 serves as a benchmark scaffold for medicinal chemistry programs aiming to develop cardiac-selective myosin II inhibitors. Its ClogP of 3.17 and DMSO solubility of 77 mM demonstrate acceptable drug-like physicochemical properties, while its modest cardiac/skeletal selectivity (0.5) provides a baseline against which new derivatives can be compared. Molecular docking studies have already mapped the binding pose of JB061 within the cardiac myosin II motor domain, offering a rational starting point for structure-guided optimization [1]. New compounds can be evaluated using the same ATPase assay conditions and cytotoxicity protocols to quantify improvements in potency, selectivity, and safety margin.

Comparative Pharmacology of 4-Hydroxycoumarin Imine Myosin Inhibitors

JB061 is a defined member of a comprehensively characterized analog series, making it an essential comparator for any study investigating the structure-activity relationships (SAR) of 4-hydroxycoumarin imines. Because the full dataset for JB061 (IC50 values for cardiac, skeletal, and smooth muscle myosins; CC50 and CC10 in COS-7 cells; and ClogP) is publicly available alongside 12 other analogs, researchers can use JB061 as an internal reference to validate assay reproducibility and to contextualize the behavior of newly synthesized compounds [1]. This is particularly important when publishing in peer-reviewed journals, where the use of a well-annotated comparator strengthens the credibility of novel findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for JB061

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.